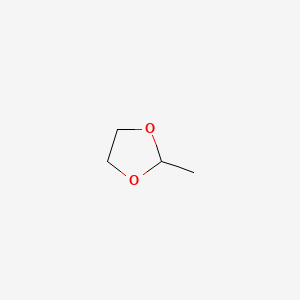
Autumnolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Autumnolide is a sesquiterpene lactone.
Wissenschaftliche Forschungsanwendungen
Broader Search on Scientific Research Applications
Research in Agriculture and Plant Science : Studies on foliar fertilization and its effects on crop yield and quality have been explored. For instance, Jankowski et al. (2019) investigated the effect of autumn foliar fertilization on winter oilseed rape, showing increased seed yield and changes in fatty acid concentrations (Jankowski et al., 2019).
Climate Change Research : Autumn has been identified as a neglected season in climate change research. Gallinat et al. (2015) highlighted the importance of autumn events like leaf senescence and fruit ripening in temperate and arctic ecosystems and their impact on ecological dynamics (Gallinat et al., 2015).
Horticulture Studies : Research on the growth and flowering of plants, such as Eucomis autumnalis, has been conducted. Salachna and Zawadzińska (2017) evaluated the effects of gibberellin synthesis inhibitors on Eucomis autumnalis, providing insights into growth control and flowering in ornamental plants (Salachna & Zawadzińska, 2017).
Forestry and Ecosystem Research : The role of autumn phenology in forest net ecosystem productivity and its variability was explored by Wu et al. (2013), highlighting the importance of autumn events in forest ecosystems (Wu et al., 2013).
Eigenschaften
CAS-Nummer |
20505-32-2 |
|---|---|
Molekularformel |
C15H20O5 |
Molekulargewicht |
280.32 g/mol |
IUPAC-Name |
(1R,2S,3S,7R,9R,10S,11R,13S,14R)-2,14-dihydroxy-1,9-dimethyl-4-methylidene-6,12-dioxatetracyclo[8.4.0.03,7.011,13]tetradecan-5-one |
InChI |
InChI=1S/C15H20O5/c1-5-4-7-8(6(2)14(18)19-7)12(16)15(3)9(5)10-11(20-10)13(15)17/h5,7-13,16-17H,2,4H2,1,3H3/t5-,7-,8-,9-,10-,11-,12+,13+,15-/m1/s1 |
InChI-Schlüssel |
NWSWVIKHALGAER-KVLFNOHQSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2[C@H]([C@@H]([C@]3([C@H]1[C@@H]4[C@H]([C@@H]3O)O4)C)O)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(C(C3(C1C4C(C3O)O4)C)O)C(=C)C(=O)O2 |
Kanonische SMILES |
CC1CC2C(C(C3(C1C4C(C3O)O4)C)O)C(=C)C(=O)O2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















